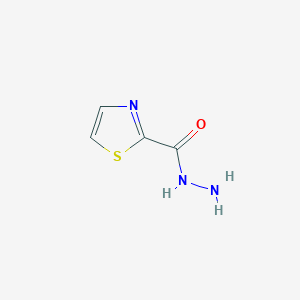

Thiazole-2-carbohydrazide

Descripción general

Descripción

AZD6703 es un inhibidor potente, selectivo y reversible de la proteína quinasa 14 activada por mitógeno p38 (MAPK14), biodisponible por vía oral. Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades inflamatorias como la artritis reumatoide y la osteoartritis .

Métodos De Preparación

La síntesis de AZD6703 implica múltiples pasos, incluyendo la formación de intermedios clave y sus reacciones posteriores bajo condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se sintetiza mediante una serie de reacciones químicas que involucran la formación de derivados de quinazolinona .

Análisis De Reacciones Químicas

AZD6703 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente en el núcleo de quinazolinona, para introducir diferentes sustituyentes y modificar las propiedades del compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Thiazole-2-carbohydrazide derivatives have been extensively studied for their anticancer properties. Researchers have synthesized various thiazole derivatives that exhibit potent activity against different cancer cell lines. For instance, compounds derived from this compound have shown promising results against hepatocellular carcinoma (HepG-2) and lung adenocarcinoma (A549) cells.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Remarks |

|---|---|---|---|

| Compound A | HepG-2 | 23.30 ± 0.35 | Strong selectivity |

| Compound B | A549 | >1000 | High apoptosis percentage |

These compounds often utilize structure-activity relationship (SAR) studies to optimize their efficacy, indicating that modifications to the thiazole ring can significantly enhance anticancer activity .

Antimicrobial Properties

this compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its derivatives have been evaluated for their ability to inhibit the growth of resistant strains, showcasing potential as a lead compound in antibiotic development.

Agricultural Applications

This compound is being explored in agrochemical formulations due to its efficacy as a fungicide and herbicide. The compound's ability to inhibit specific enzymes in plant pathogens makes it a candidate for developing new agricultural products that can combat crop diseases effectively.

Table 2: Agricultural Efficacy of Thiazole Derivatives

| Compound | Target Pathogen | Mode of Action | Efficacy |

|---|---|---|---|

| Compound C | Fusarium spp. | Enzyme inhibitor | Effective |

| Compound D | Alternaria spp. | Growth inhibition | High |

Research indicates that thiazole derivatives can disrupt metabolic pathways in fungi, leading to effective disease management strategies in crops .

Material Science

This compound has applications in the synthesis of novel materials, particularly in the development of polymers and nanocomposites. Its ability to form coordination complexes with metals enhances its utility in creating materials with specific properties, such as increased thermal stability and electrical conductivity.

Case Study: Synthesis of Metal Complexes

A study demonstrated the synthesis of metal complexes using this compound as a ligand. These complexes exhibited unique catalytic properties that could be harnessed in various chemical reactions, showcasing the compound's versatility beyond biological applications .

In Silico Studies

Recent advancements in computational chemistry have led to the use of this compound in virtual screening processes aimed at identifying new drug candidates. Molecular docking studies have been employed to predict the binding affinity of thiazole derivatives to various biological targets, facilitating the rational design of more potent compounds with reduced side effects.

Mecanismo De Acción

AZD6703 ejerce sus efectos inhibiendo la proteína quinasa 14 activada por mitógeno p38 (MAPK14). Esta quinasa es fundamental para la regulación de las citocinas proinflamatorias como el factor de necrosis tumoral alfa y la interleucina-1 beta. Al inhibir MAPK14, AZD6703 reduce la producción de estas citocinas, modulando así la respuesta inflamatoria. El compuesto es altamente selectivo para las formas alfa y beta de p38 y es inactivo en las formas gamma y delta .

Comparación Con Compuestos Similares

AZD6703 es único por su alta selectividad y potencia como inhibidor de la proteína quinasa 14 activada por mitógeno p38. Los compuestos similares incluyen:

SB203580: Otro inhibidor de la proteína quinasa 14 activada por mitógeno p38, pero con perfiles de selectividad y potencia diferentes.

VX-702: Un inhibidor de la proteína quinasa 14 activada por mitógeno p38 con propiedades farmacocinéticas distintas.

BIRB 796: Un potente inhibidor de la proteína quinasa 14 activada por mitógeno p38 con un mecanismo de acción diferente en comparación con AZD6703

AZD6703 destaca por su inhibición reversible y su alta selectividad para las formas alfa y beta de p38, lo que lo convierte en una herramienta valiosa para estudiar el papel de esta quinasa en las enfermedades inflamatorias.

Actividad Biológica

Thiazole-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

Overview of Thiazole Compounds

Thiazole derivatives are known for their broad spectrum of biological activities. The thiazole ring serves as a crucial pharmacophore in various therapeutic agents, contributing to activities such as:

- Antimicrobial (antibacterial, antifungal)

- Anticancer

- Anti-inflammatory

- Analgesic

- Antioxidant

The versatility of thiazole compounds is evident in their incorporation into over 18 FDA-approved drugs .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it and its derivatives possess potent activity against various bacterial strains, including multidrug-resistant organisms.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiazole derivatives against clinically relevant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like gentamicin. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|---|

| 4 | S. aureus ATCC 6538P | 7.81 | 15 |

| 4 | E. coli ATCC 25922 | 3.91 | 7 |

These findings suggest that this compound derivatives may serve as effective alternatives in treating resistant infections .

Anticancer Activity

Research indicates that this compound also demonstrates anticancer potential. Various studies have focused on its efficacy against different cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies conducted on Hepatocellular carcinoma cell lines (HepG-2) revealed that specific thiazole derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. For example:

| Compound | Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|---|

| 9 | HepG-2 | 1.61 | 5 |

| 10 | HepG-2 | 1.98 | 5 |

The structural activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhanced the anticancer activity of these compounds .

Anti-inflammatory and Analgesic Effects

This compound derivatives have also been investigated for their anti-inflammatory and analgesic properties. In one study, a series of thiazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

Findings on Anti-inflammatory Activity

The synthesized thiazole carboxamide derivatives showed promising COX inhibition with varying potency across the series, indicating potential for development into anti-inflammatory agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antifungal | Moderate to good activity against fungal strains |

| Anticancer | Significant cytotoxicity against various cancer cell lines |

| Anti-inflammatory | Inhibition of COX enzymes |

| Analgesic | Pain relief comparable to standard analgesics |

Propiedades

IUPAC Name |

1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJYIWMGTSMLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633957 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16733-90-7 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes thiazole-2-carbohydrazide derivatives interesting for pharmaceutical research?

A1: this compound derivatives have shown potential as antimycobacterial agents, specifically against Mycobacterium tuberculosis. [, ] This is particularly relevant due to the global health concern of tuberculosis and the emergence of drug-resistant strains.

Q2: How can this compound derivatives be synthesized in an environmentally friendly manner?

A2: One study [] highlights the use of microwave-assisted multicomponent reactions for synthesizing substituted imidazo[2,1-b]this compound derivatives. This method stands out as a greener approach because it avoids using catalysts and solvents, aligning with the principles of green chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.